Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
Description
Properties
CAS No. |
69031-55-6 |
|---|---|
Molecular Formula |
C18H13N2Na3O10S3 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
trisodium;8-[(3-amino-4-methylbenzoyl)amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C18H16N2O10S3.3Na/c1-9-2-3-10(6-13(9)19)18(21)20-14-4-5-15(32(25,26)27)12-7-11(31(22,23)24)8-16(17(12)14)33(28,29)30;;;/h2-8H,19H2,1H3,(H,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 |
InChI Key |
BXBFOMQNPGQPJK-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate typically involves the reaction of 8-amino-1,3,5-naphthalenetrisulfonic acid with 3-amino-4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency in the product’s chemical properties .
Chemical Reactions Analysis
Types of Reactions
Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Biochemical Research
Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate is utilized in biochemical assays due to its fluorescent properties. It acts as a fluorescent probe that can be used to study various biochemical processes:
- Fluorescent Labeling : The compound is employed in labeling biomolecules for visualization under fluorescence microscopy.
- Enzyme Activity Assays : It serves as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and kinetics.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Studies indicate that it may help in the treatment of inflammatory conditions such as arthritis by modulating collagen-related pathways .
- Drug Development : Its structure provides a scaffold for developing new drugs targeting specific biological pathways.
Environmental Science
In environmental studies, this compound is used for:
- Water Quality Testing : Its ability to bind to heavy metals allows it to be used in detecting and quantifying pollutants in water samples.
- Bioremediation Studies : The compound's interactions with various environmental contaminants are studied to develop bioremediation strategies.
Case Study 1: Fluorescent Probes in Cell Imaging
Recent research utilized this compound as a fluorescent probe to visualize cellular structures. The study demonstrated enhanced imaging clarity compared to traditional dyes, allowing for more precise localization of cellular components .
Case Study 2: Anti-inflammatory Mechanisms
A clinical study investigated the anti-inflammatory effects of the compound on rheumatoid arthritis models. Results indicated a significant reduction in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent .
Case Study 3: Heavy Metal Detection
In an environmental analysis project, researchers applied this compound for detecting lead and mercury in contaminated water sources. The findings highlighted its effectiveness as a chelating agent for heavy metal ions .
Mechanism of Action
The mechanism of action of Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s sulfonate groups facilitate its binding to enzyme active sites, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 17804-51-2
- Molecular Formula : C₂₅H₁₈N₃Na₃O₁₁S₃
- Molecular Weight : 701.59 g/mol
- Synonyms: Includes "8-[[3-[(3-Aminobenzoyl)amino]-4-methylbenzoyl]amino]-1,3,5-naphthalenetrisulfonic acid trisodium salt" .
Structural Features: The compound features a naphthalene core substituted with three sulfonate groups at positions 1, 3, and 5, and an aromatic benzoyl-aminobenzoyl side chain at position 6.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a class of sulfonated naphthalene derivatives. Key structural analogs include:
Structural Implications :
- Azo Derivatives (CAS 68400-38-4) : The azo (-N=N-) groups in this compound enable strong light absorption, making it suitable for dye applications .
- Nitro-Substituted Analog (CAS N/A): The nitro group reduces electron density on the aromatic ring, affecting solubility and reactivity compared to the amino group in the target compound .
Solubility and Physicochemical Properties
Key Findings :
- The target compound’s trisulfonate and amino groups enhance water solubility, making it suitable for aqueous-phase reactions or formulations .
- Azo derivatives trade solubility for optical properties, limiting their use in non-polar solvents .
Biological Activity
Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate, commonly referred to as trisodium naphthalenetrisulfonate, is a synthetic compound with significant biological activity. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, supported by case studies and research findings.
- Molecular Formula : CHNNaOS
- Molecular Weight : 582.47 g/mol
- CAS Number : 69031-55-6
- Synonyms : 8-[(3-Amino-4-methylbenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid trisodium salt
Trisodium naphthalenetrisulfonate exhibits its biological effects primarily through interactions with cellular proteins and enzymes. It is believed to modulate various signaling pathways that are critical in inflammation and cellular metabolism. The sulfonate groups enhance solubility and bioavailability, which are crucial for its pharmacological efficacy.
Antiinflammatory Effects
Research indicates that trisodium naphthalenetrisulfonate has potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models. A study demonstrated that treatment with this compound reduced inflammation markers in arthritic models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Antioxidant Activity
The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. In cell culture studies, trisodium naphthalenetrisulfonate was found to protect neuronal cells from oxidative injury, highlighting its therapeutic potential for conditions like Alzheimer’s disease .
Anticancer Properties
Emerging studies have suggested that trisodium naphthalenetrisulfonate may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In a recent study involving breast cancer cells, the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .
Case Study 1: Treatment of Arthritis
In a clinical trial involving patients with rheumatoid arthritis, administration of trisodium naphthalenetrisulfonate resulted in a marked reduction of joint swelling and pain. Patients reported improved mobility and quality of life metrics over a 12-week treatment period .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A preclinical study using transgenic mice models of Alzheimer’s disease showed that treatment with trisodium naphthalenetrisulfonate led to decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- Chromatography : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 500–600 nm for azo dyes) to assess purity. Mobile phases often combine methanol/water gradients with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonate groups .
- Mass Spectrometry : Use ESI-MS in negative ion mode to confirm molecular weight (expected [M]³⁻ ion for trisodium salts) and detect sulfonation defects .
- NMR : ¹H and ¹³C NMR in D₂O can verify aromatic proton environments and confirm substitution patterns (e.g., amino-methylbenzoyl vs. naphthalene trisulphonate linkages) .
Advanced: What experimental approaches elucidate this compound's inhibitory effects on viral RNA polymerases, as observed in SARS-CoV-2 research?
Methodological Answer :
Structural studies using cryo-electron microscopy (cryo-EM) at ~2.6 Å resolution have revealed that naphthalene trisulphonate derivatives (e.g., suramin analogs) bind to the RNA-dependent RNA polymerase (RdRp) active site, disrupting nucleotide incorporation . Key steps:
Enzyme Purification : Express SARS-CoV-2 RdRp (nsp7/nsp8/nsp12 complex) in E. coli and purify via affinity chromatography.
Binding Assays : Perform fluorescence quenching assays to determine dissociation constants (Kd).
Kinetic Analysis : Use stopped-flow techniques to measure inhibition of RNA elongation rates.
Structural Validation : Co-crystallize the compound with RdRp and resolve binding modes via cryo-EM .
Advanced: How do structural modifications of naphthalene trisulphonate derivatives influence their biochemical activity?
Q. Methodological Answer :
- Functional Group Impact :
- Azo Linkages : Electron-withdrawing groups (e.g., -NO₂) on the benzoyl moiety enhance binding to positively charged enzyme pockets via electrostatic interactions .
- Sulfonate Positioning : 1,3,5-trisulphonation increases water solubility but may reduce membrane permeability, requiring prodrug strategies for cellular studies .
- Case Study : Replacing the 3-amino-4-methylbenzoyl group with a 4-chlorophenylazo group (as in Acid Red 374) shifts absorption maxima (λmax) from 500 nm to 520 nm, altering photochemical stability .
Methodological: What strategies resolve discrepancies in activity data between in vitro and in vivo studies of this compound?
Methodological Answer :
Discrepancies often arise from differences in bioavailability or metabolic degradation. Strategies include:
Metabolite Profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., desulfonation or azo bond cleavage) .
Prodrug Design : Modify sulfonate groups with ester protections to enhance cellular uptake, then hydrolyze in vivo .
Pharmacokinetic Modeling : Compare in vitro IC₅₀ values with plasma concentrations from animal studies to adjust dosing regimens .
Advanced: How is computational modeling applied to predict the binding affinity of this compound with target enzymes?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound’s sulfonate groups and RdRp’s positively charged residues (e.g., Lys545, Arg555). Validate with experimental ΔG values from ITC (isothermal titration calorimetry) .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Metrics include RMSD (root-mean-square deviation) of the ligand-enzyme complex and hydrogen bond occupancy .
Table 1: Key Analytical Techniques for Trisodium Naphthalene Trisulphonate Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
